molecular formula C19H19NO6 B11142318 N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine

N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine

Cat. No.: B11142318
M. Wt: 357.4 g/mol
InChI Key: VFLFJMWKFCJVGJ-UHFFFAOYSA-N
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Description

N-[(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine is a synthetic derivative of the furochromen family, characterized by a fused furanochromene core with methyl substituents at positions 3, 5, and 7. The acetyl-beta-alanine moiety is conjugated to the chromen-6-yl group, distinguishing it from other derivatives. Key features include:

  • Core structure: Furo[3,2-g]chromen with 3,5,9-trimethyl and 7-oxo substituents.

Properties

Molecular Formula

C19H19NO6

Molecular Weight

357.4 g/mol

IUPAC Name

3-[[2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C19H19NO6/c1-9-8-25-17-11(3)18-13(6-12(9)17)10(2)14(19(24)26-18)7-15(21)20-5-4-16(22)23/h6,8H,4-5,7H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

VFLFJMWKFCJVGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furochromen core: This step involves the cyclization of a suitable precursor, such as a substituted coumarin, under acidic or basic conditions to form the furochromen ring system.

    Introduction of the acetyl group: The furochromen intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

    Attachment of beta-alanine: The final step involves the coupling of the acetylated furochromen with beta-alanine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the furochromen ring or the acetyl group are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or alkylating agents for introducing alkyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and neuroprotective activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism by which N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In terms of its anticancer activity, the compound may induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Comparison with Similar Compounds

Structural Comparison

The furochromen core is conserved across derivatives, but substituents and side chains vary significantly:

Compound Name / ID Core Substituents Side Chain / Functional Group Key Structural Differences
Target Compound 3,5,9-trimethyl, 7-oxo Acetyl-beta-alanine Polar amino acid conjugate
3-{3,5,9-trimethyl-7-oxo-7H-furo[...]propanoic acid 3,5,9-trimethyl, 7-oxo Propanoic acid Shorter chain, carboxylic acid terminus
I-10 (Sulfonohydrazide) 5,9-dimethyl, 3-phenyl 4-iodobenzenesulfonohydrazide Bulky iodine-substituted aromatic group
(3-tert-Butyl-5,9-dimethyl-7-oxo...)acetic acid 5,9-dimethyl, 3-tert-butyl Acetic acid Sterically hindered tert-butyl group
N-Benzyl-3-{2,3,5,9-tetramethyl...}propanamide 2,3,5,9-tetramethyl Benzyl propanamide Additional methyl, aromatic benzyl group

Key Observations :

  • Methyl groups at positions 3, 5, and 9 (target) vs. phenyl (I-10) or tert-butyl () alter steric and electronic properties.
  • Side chains like sulfonohydrazides (I-10–I-15) introduce sulfonyl and hydrazine motifs, contrasting with the target’s beta-alanine .

Physicochemical Properties

Melting points and solubility vary with substituents:

Compound ID / Type Melting Point (°C) Solubility Predictions
Target Compound Not reported Higher aqueous solubility (beta-alanine)
I-10 (Sulfonohydrazide) 276–277 Low (aromatic sulfonohydrazide)
I-14 (Fluorophenyl derivative) 234–235 Moderate (fluorine enhances polarity)
3-tert-Butyl acetic acid Not reported Low (bulky tert-butyl)

Analysis :

  • Sulfonohydrazides (e.g., I-10, I-15) exhibit high melting points (>265°C) due to strong intermolecular interactions .
  • The target compound’s beta-alanine group may improve water solubility compared to hydrophobic derivatives like I-10 or tert-butyl analogs .

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